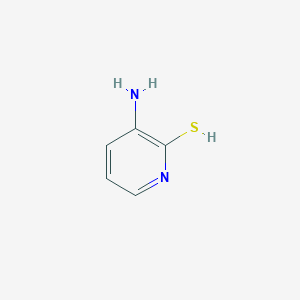

3-aminopyridine-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMMJKIQWOJMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Thiol Scaffolds in Heterocyclic Chemistry

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products like vitamins and co-enzymes. dovepress.comnih.gov The incorporation of a thiol group into the pyridine ring creates a pyridine-thiol scaffold, a class of heterocyclic compounds with significant and diverse applications in drug discovery and materials science. nih.gov These scaffolds are recognized for their ability to enhance the pharmacological properties of molecules due to their weak basicity and aqueous solubility. nih.gov

The versatility of the pyridine-thiol framework allows for a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. dovepress.comnih.govopenmedicinalchemistryjournal.com The presence of both a pyridine ring and a thiol group enables these compounds to participate in various biological interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the thiol group can act as a hydrogen bond donor and participate in coordination with metal ions. This dual functionality makes pyridine-thiol scaffolds valuable in the design of novel therapeutic agents and functional materials. nih.gov

In the realm of medicinal chemistry, pyridine-thiol derivatives have been investigated for their potential in treating a variety of diseases. nih.gov For instance, certain pyridine-containing compounds have shown promise as antimicrobial and anti-inflammatory agents. dovepress.com The ability of the thiol group to chelate metal ions is also a key feature, leading to the development of metal-based drugs and sensors.

Structural Features and Tautomerism of 3 Aminopyridine 2 Thiol

Direct Synthesis Strategies for this compound

Direct and efficient construction of the this compound scaffold is paramount for its accessibility and further derivatization. Modern synthetic methods are moving away from traditional, often harsh, multi-step procedures towards more streamlined approaches.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of atom and step economy. Several MCRs have been developed for the synthesis of substituted pyridines, which can be adapted for this compound derivatives. For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and a thiol can yield highly functionalized 2-aminopyridine-3,5-dicarbonitriles. researchgate.netresearchgate.netbeilstein-archives.org These reactions are often catalyzed by a variety of catalysts, including basic catalysts like triethylamine, piperidine, and potassium carbonate, as well as more environmentally friendly options. beilstein-archives.orgnih.gov

A notable example involves the synthesis of N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides through a one-pot three-component reaction of this compound, diethyl phthalate (B1215562), and various anilines. researchgate.netingentaconnect.combenthamdirect.com This reaction, catalyzed by hydrochloric acid in an ethanol (B145695) and water mixture, exemplifies a sustainable and economical protocol with a straightforward work-up procedure and high yields. researchgate.netingentaconnect.combenthamdirect.com

| Reactants | Catalyst | Solvent | Key Advantages |

| Aldehyde, Malononitrile, Thiol | Various (e.g., Et3N, piperidine, K2CO3) | Various | High atom and step economy |

| This compound, Diethyl phthalate, Anilines | HCl | Ethanol/Water | Sustainable, economical, high yields researchgate.netingentaconnect.combenthamdirect.com |

Thiocyanation and Alkaline Hydrolysis Routes for Isomeric Forms

The introduction of a thiol group onto the pyridine ring can also be achieved through thiocyanation followed by hydrolysis. This method is particularly useful for producing various isomers. The process typically involves the reaction of an aminopyridine with a thiocyanating agent, such as potassium thiocyanate (B1210189) (KSCN), to introduce a thiocyanate group. nih.gov Subsequent alkaline hydrolysis of the thiocyanate group yields the corresponding thiol.

For example, coordination complexes of 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) with copper(II) and cadmium(II) have been synthesized using potassium thiocyanate. nih.gov While this study focuses on the coordination chemistry, the initial step involves the interaction of the aminopyridine with the thiocyanate ligand, which is a key step in the synthesis of thiocyanato-aminopyridines. Further research into the hydrolysis of these intermediates could provide a viable route to the corresponding aminopyridine-thiols.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. This involves the use of one-pot reactions, metal-free catalysis, and aqueous or solvent-free reaction media.

One-Pot Reaction Protocols

One-pot reactions are a cornerstone of green chemistry as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. The multi-component reactions discussed in section 2.1.1 are excellent examples of one-pot protocols. researchgate.netingentaconnect.combenthamdirect.comtandfonline.com

The synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines via a one-pot condensation of aldehydes, malononitrile, and thiophenol has been achieved using various catalysts, including environmentally benign options like montmorillonite (B579905) K-10 clay and water extract of banana peels. researchgate.netbeilstein-archives.org These methods offer advantages such as mild reaction conditions, short reaction times, and high yields. beilstein-archives.org

| Catalyst | Reaction Conditions | Key Advantages |

| Montmorillonite K-10 clay | Mild, short reaction time | Reusable catalyst, high yields beilstein-archives.org |

| Water extract of banana peels | Green catalyst | Environmentally friendly, simple work-up researchgate.net |

| HCl | Ethanol/Water | Sustainable, economical researchgate.netingentaconnect.combenthamdirect.com |

Metal-Free Catalysis and Atom Economy

The use of heavy metals in catalysis can lead to environmental contamination and product contamination. Therefore, the development of metal-free catalytic systems is a significant goal in green chemistry. rsc.org Many of the MCRs for pyridine synthesis can be performed using organocatalysts or even catalyst-free under certain conditions. nih.govnih.gov For instance, the synthesis of 2-aminopyridines can be achieved under mild, catalyst-free conditions by reacting a dihydrothiazolopyridinium salt with amines. nih.gov

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. google.com MCRs inherently possess high atom economy as all or most of the atoms of the starting materials are incorporated into the final product. The synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines using sodium benzoate (B1203000) as a promoter in aqueous PEG-400 is described as a pot, atom, and step economic (PASE) synthesis. researchgate.net

Aqueous and Solvent-Free Reaction Media

The use of volatile organic solvents (VOCs) in chemical synthesis is a major source of pollution. Replacing these solvents with water or conducting reactions under solvent-free conditions is a key principle of green chemistry. researchgate.netingentaconnect.combenthamdirect.comtandfonline.comiucr.orgresearchgate.net

The one-pot synthesis of N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides is carried out in a mixture of ethanol and water, reducing the reliance on purely organic solvents. researchgate.netingentaconnect.combenthamdirect.com Furthermore, the synthesis of various heterocyclic compounds, including derivatives of 2-aminopyridine (B139424), has been successfully demonstrated under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. nih.gov The synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines has also been reported in aqueous polyethylene (B3416737) glycol (PEG-400), which serves as a green reaction medium. researchgate.net

Synthesis of Key Precursors and Downstream Intermediates

The synthesis of this compound and its derivatives relies on the strategic preparation of functionalized pyridine precursors and the subsequent transformation of the target molecule into more complex downstream intermediates. The methodologies often involve multi-step sequences that require careful control of regioselectivity to install the desired amino and thiol groups at the C3 and C2 positions of the pyridine ring, respectively.

Synthesis of Key Precursors

The availability of appropriately substituted pyridine precursors is fundamental to the successful synthesis of this compound. Key starting materials include 3-aminopyridine and its halogenated or nitrated analogs, which allow for the introduction of the required functional groups.

One of the most fundamental precursors is 3-aminopyridine . A well-established method for its preparation is the Hofmann rearrangement of nicotinamide (B372718). orgsyn.org This process involves treating nicotinamide with an alkaline solution of sodium hypobromite. The reaction proceeds through the formation of an intermediate isocyanate, which then rearranges and hydrolyzes to yield 3-aminopyridine. The process is effective, providing good yields after purification. orgsyn.org

Another critical precursor is 2-chloro-3-aminopyridine . Its synthesis can be achieved from 2-pyridone through a sequence of nitration, chlorination, and reduction. google.com The process begins with the nitration of 2-pyridone, followed by N-alkylation for protection. The resulting N-alkyl-3-nitro-2-pyridone undergoes a directional chlorination reaction, which is then followed by deprotection to give 2-chloro-3-nitropyridine. The final step involves the reduction of the nitro group to an amine, yielding the desired 2-chloro-3-aminopyridine. google.com This chloro-substituted aminopyridine is a versatile intermediate, as the chlorine atom can be subsequently displaced by a sulfur nucleophile to introduce the thiol group.

The synthesis of 2,3-diaminopyridine (B105623) also represents a potential route, where one of the amino groups could be converted into a thiol via a Sandmeyer-type reaction. However, the synthesis of 2,3-diaminopyridine can be challenging due to the difficulty in controlling the regioselectivity of nitration on 2-aminopyridine, which predominantly yields the 2-amino-5-nitropyridine (B18323) isomer. orgsyn.org A more successful route to 2,3-diaminopyridine starts from the more readily available 2-aminopyridine by first brominating it to 2-amino-5-bromopyridine, followed by nitration and subsequent reduction. orgsyn.org

The table below summarizes a synthetic procedure for the precursor 3-aminopyridine.

| Precursor | Starting Material | Reagents | Key Conditions | Yield | Reference |

| 3-Aminopyridine | Nicotinamide | 1. NaOH, Br₂, H₂O2. Ether extraction3. Benzene, Ligroin, Norit, Sodium hydrosulfite | 1. 0°C, then 70-75°C for 45 min2. Continuous extraction for 15-20 hours3. Recrystallization | 61-65% | orgsyn.org |

| 2-Chloro-3-aminopyridine | 2-Pyridone | 1. Nitration2. N-alkylation3. Chlorination4. Reduction | Multi-step synthesis involving protection and directional chlorination. | High | google.com |

Table 1: Selected Synthetic Methodologies for Key Precursors.

Synthesis of Downstream Intermediates and Derivatives

Once this compound is obtained, it serves as a valuable building block for the synthesis of a wide array of downstream intermediates, particularly fused heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and a thiol group, allows for versatile cyclization reactions.

A significant application of this compound is in the construction of thieno[2,3-b]pyridine (B153569) derivatives. These compounds can be synthesized in high yields by reacting 3-cyanopyridin-2-thiol (a related precursor) with halogen-containing compounds that have an electron-withdrawing group in the alpha-position. nih.gov The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization involving the cyano and newly formed amino group (after hydrolysis or rearrangement), leading to the fused thieno[2,3-b]pyridine core. nih.gov

Furthermore, this compound is an effective substrate in multi-component reactions. For instance, it can undergo a one-pot, three-component reaction with diethyl phthalate and various anilines. ingentaconnect.com This sustainable method, using a simple acid catalyst in an ethanol-water mixture, yields complex N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides . ingentaconnect.com This reaction highlights the utility of this compound in generating molecular diversity through efficient and environmentally conscious protocols.

The reactivity of the thiol and amino groups can also be harnessed to create other complex fused systems. Although demonstrated with the isomer 2-aminopyridine-3-thiol (B8597), the synthetic strategy is relevant. Reaction with 2,3-dichloro-1,4-naphthoquinone leads to the formation of novel aza angular phenothiazine (B1677639) ring systems. gouni.edu.ng This type of condensation reaction, where both functional groups participate in forming a new heterocyclic ring, showcases the potential for creating elaborate polycyclic structures.

The table below details examples of downstream intermediates synthesized from this compound or related precursors.

| Derivative Class | Reactants | Key Conditions | Product | Reference |

| Thiazolo[5,4-b]pyridines | This compound, Diethyl phthalate, Anilines | One-pot, three-component reaction; HCl catalyst; Ethanol/Water | N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides | ingentaconnect.com |

| Thieno[2,3-b]pyridines | 3-Cyanopyridin-2-thiol, α-Halo compounds | S-alkylation followed by intramolecular cyclization | 3-Aminothieno[2,3-b]pyridine derivatives | nih.gov |

| Aza-phenothiazines | 2-Aminopyridine-3-thiol, 2,3-Dichloro-1,4-naphthoquinone | Reflux in Benzene/DMF with Na₂CO₃ | Aza angular phenothiazine ring system | gouni.edu.ng |

Table 2: Synthesis of Downstream Intermediates from this compound and Related Compounds.

Chemical Reactivity and Synthetic Transformations of 3 Aminopyridine 2 Thiol

Nucleophilic Reactivity of Thiol and Amino Functionalities

The chemical behavior of 3-aminopyridine-2-thiol is dominated by the nucleophilic character of its sulfur and nitrogen atoms. The compound exists in a tautomeric equilibrium between the thiol and the thione form (3-amino-1,2-dihydropyridine-2-thione). The thiol group is a potent nucleophile, readily undergoing S-alkylation and S-acylation reactions. For instance, it reacts with alkyl halides or other alkylating agents to form 2-(alkylthio)-3-aminopyridines. abertay.ac.ukpreprints.org This selective S-alkylation is a key step in the synthesis of more complex molecules, such as thieno[2,3-b]pyridines.

The amino group at the 3-position also exhibits characteristic nucleophilic reactivity. It can be acylated, react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively, and participate in condensation reactions. The relative reactivity of the thiol and amino groups can often be controlled by the reaction conditions and the nature of the electrophile. Hard electrophiles tend to react at the harder amino-nitrogen, while softer electrophiles favor reaction at the softer sulfur atom. This differential reactivity is fundamental to its application in regioselective synthesis. nih.govmdpi.com

Cyclization Reactions for Novel Heterocyclic Ring Systems

The adjacent amino and thiol functionalities make this compound an ideal substrate for cyclization reactions, leading to the formation of various fused heterocyclic scaffolds with significant biological and medicinal interest.

One of the most important applications of this compound and its derivatives is in the synthesis of the thiazolo[5,4-b]pyridine ring system. This scaffold is present in molecules investigated as kinase inhibitors. nih.govnih.gov The synthesis is typically achieved by reacting the aminothiol with various electrophilic reagents containing a single carbon atom, which forms the C2 position of the thiazole ring.

Common methods include:

Reaction with Carboxylic Acids: Condensation with carboxylic acids or their derivatives (like acid chlorides or esters) under dehydrating conditions leads to the formation of 2-substituted thiazolo[5,4-b]pyridines.

Reaction with Aldehydes: Cyclocondensation with aldehydes, often in the presence of an oxidizing agent, yields 2-substituted thiazolo[5,4-b]pyridines. researchgate.net

Reaction with Isothiocyanates: Treatment with isothiocyanates provides a route to 2-aminothiazolo[5,4-b]pyridines. researchgate.net

These reactions proceed via initial nucleophilic attack by either the amino or thiol group, followed by intramolecular cyclization and dehydration or elimination. A one-step synthesis can be achieved from an appropriately substituted chloronitropyridine and a thioamide or thiourea. researchgate.net

Table 1: Synthesis of Thiazolo[5,4-b]pyridine Derivatives

| Starting Material | Reagent | Product | Reference |

| 3-Amino-2-chloropyridine derivative | Isothiocyanate | 2-Aminothiazolo[5,4-b]pyridine derivative | researchgate.net |

| 2-Chloropyridin-3-amines | Sulfinylbis[(2,4-dihydroxyphenyl)methanethione] | 4-(1,3-Thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diols | researchgate.net |

| 2-Nitropyridin-3-amine | Dithio esters with a carbamoyl group | nih.govacs.orgThiazolo[5,4-b]pyridine-2-carboxamides | researchgate.net |

| 3-Aminopyridine (B143674) | Monothiooxamides (followed by oxidation) | Thiazolo[5,4-b]pyridine-2-carboxamides | researchgate.net |

This compound can be used to construct pyridophenothiazines, which are aza-analogs of the medicinally important phenothiazine (B1677639) scaffold. nih.gov The key synthetic step is typically a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution reaction. wikipedia.orgnih.gov In this process, this compound is coupled with an activated aryl halide, such as an o-halonitrobenzene. The reaction forms a diaryl sulfide intermediate, which then undergoes intramolecular cyclization to form the tricyclic phenothiazine system. nih.gov The reaction of 2-aminobenzenethiol with 2-chloro-1-nitrobenzene derivatives is a widely used method for synthesizing substituted phenothiazines. nih.gov A similar strategy can be applied using this compound to access the corresponding aza-phenothiazines.

The synthesis of imidazo[4,5-b]pyridines, which are purine analogs, can be achieved from precursors derived from this compound. nih.govresearchgate.net The most common route involves the cyclization of a 2,3-diaminopyridine (B105623) derivative. While this compound itself does not possess the required vicinal diamino groups, the thiol group can be chemically transformed into an amino group or displaced.

Alternatively, direct cyclization methods using this compound can be envisioned. For example, reaction with reagents like triethyl orthoformate can lead to the formation of the imidazole ring. semanticscholar.org The reaction of 2,3-diaminopyridine with carboxylic acids or their functional derivatives is a standard method for preparing 2-substituted imidazo[4,5-b]pyridines. nih.gov One-step syntheses from 2-nitro-3-aminopyridine and aldehydes have also been reported, proceeding through a reductive cyclization mechanism. nih.govmdpi.com

Table 2: Synthesis of Imidazo[4,5-b]pyridine Derivatives

| Reactants | Reagent/Catalyst | Product | Reference |

| 2,3-Diaminopyridine and Carboxylic Acids | - | Imidazo[4,5-b]pyridines | nih.gov |

| 3,4-Diaminopyridine and Orthoformate | Ytterbium triflate | Imidazo[4,5-c]pyridine | nih.gov |

| 2-Nitro-3-aminopyridine and Aldehydes | Na2S2O4 (reductive cyclization) | 3H-Imidazo[4,5-b]pyridines | nih.goveurjchem.com |

| 2-Nitro-3-aminopyridine and Ketones | SnCl2·2H2O (reductive cyclization) | 1H-Imidazo[4,5-b]pyridines | nih.gov |

The 3-amino group of this compound readily undergoes condensation with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction is typically carried out by heating the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration process. The formation of the imine intermediate is a crucial step in various multicomponent reactions used for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net For example, imines formed in situ can act as electrophiles, reacting with nucleophiles in subsequent steps to build diverse molecular scaffolds. nih.govnih.gov

Substitution Reactions and Regioselective Functionalization

The pyridine (B92270) ring in this compound is activated towards electrophilic substitution by the electron-donating amino group, but also contains the deactivating thiol group. The interplay of these groups, along with the inherent reactivity of the pyridine nucleus, governs the regioselectivity of functionalization.

Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly if a leaving group is present on the pyridine ring. chemrxiv.orgabertay.ac.uk However, the most common functionalizations exploit the nucleophilicity of the amino and thiol groups. Regioselective reactions are crucial for the controlled synthesis of complex derivatives. As mentioned, S-alkylation is generally favored over N-alkylation due to the higher nucleophilicity of the sulfur atom. preprints.org This allows for the selective protection or functionalization of the thiol group, leaving the amino group available for subsequent transformations, such as acylation, diazotization, or further cyclization reactions. This regioselective functionalization is a cornerstone of the synthetic utility of this compound, enabling the stepwise construction of specifically substituted heterocyclic compounds. rsc.orgmdpi.com

Rearrangement Reactions Involving the Pyridine-Thiol Moiety

The juxtaposition of the amino and thiol groups on the pyridine ring in this compound facilitates intramolecular cyclization reactions, which can be considered a form of molecular rearrangement, leading to the formation of fused heterocyclic systems. A primary example of this reactivity is the synthesis of thiazolo[4,5-b]pyridines. This transformation involves the reaction of the thiol and amino groups with various electrophilic reagents, resulting in the annulation of a thiazole ring onto the pyridine core.

The reaction of this compound with different reagents can lead to a variety of substituted thiazolo[4,5-b]pyridines. For instance, condensation with aldehydes or ketones can yield 2-substituted or 2,2-disubstituted thiazolo[4,5-b]pyridines. The reaction conditions for these cyclizations can be tailored to achieve desired products.

Detailed research has demonstrated the utility of this compound as a precursor for these fused systems. For example, its reaction with 2,3-dichloro-1,4-naphthoquinone in a mixture of DMF and benzene results in the formation of 6-chloro-11-azabenzo[a]phenothiazin-5-one, a complex heterocyclic system. This reaction proceeds through initial nucleophilic substitution followed by an intramolecular cyclization.

Another notable transformation involves the reaction with aldehydes in the presence of a catalyst. The use of zinc oxide nanoparticles has been reported to efficiently catalyze the condensation of this compound with specific aldehydes at room temperature to form novel thiazolo[4,5-b]pyridine derivatives.

The table below summarizes representative rearrangement and cyclization reactions involving this compound.

| Reagent | Solvent/Catalyst | Product | Reference |

| 2,3-dichloro-1,4-naphthoquinone | DMF/Benzene, Na2CO3 | 6-chloro-11-azabenzo[a]phenothiazin-5-one | |

| 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde | Ethanol (B145695), ZnO nanoparticles | 2-{4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]phenyl}thiazolo[4,5-b]pyridine |

Oxidation Reactions and Disulfide Linkage Formation

The thiol group in this compound is susceptible to oxidation, a common reaction for mercaptans. The most frequent outcome of this oxidation is the formation of a disulfide linkage, resulting in the dimerization of the parent molecule to yield 2,2'-dithiobis(3-aminopyridine). This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, with the concomitant loss of two protons and two electrons.

A variety of oxidizing agents can be employed to effect this transformation. Mild oxidizing agents are generally preferred to avoid over-oxidation of the thiol group to sulfonic acid or other species. Common reagents used for the oxidation of thiols to disulfides include hydrogen peroxide, iodine, and air (oxygen). The amino group on the pyridine ring can influence the reaction, potentially acting as an internal catalyst for the oxidation process.

While the oxidation of thiols is a general and well-established reaction, specific documented examples for the oxidation of this compound require careful review of synthetic literature. The oxidation of the related compound, 2-mercaptopyridine N-oxide, to its corresponding disulfide using iodine has been reported, suggesting that similar conditions could be applicable to this compound. The reaction with iodine proceeds via a redox mechanism where iodine is reduced to iodide.

The table below outlines a general scheme for the oxidation of thiols to disulfides, which is applicable to this compound.

| Substrate | Oxidizing Agent | Product |

| This compound | Mild Oxidant (e.g., I2, H2O2, air) | 2,2'-dithiobis(3-aminopyridine) |

Table of Compounds Mentioned

Coordination Chemistry of 3 Aminopyridine 2 Thiol and Its Metal Complexes

Synthesis of Transition Metal Complexes

Complexes with Heavier Transition Metals (e.g., Ga(III), Fe(III), Pt(II)):Similarly, there is a lack of published research on the synthesis and characterization of 3-aminopyridine-2-thiol complexes with heavier transition metals like gallium, iron, or platinum.

While extensive research exists on related compounds such as 3-aminopyridine (B143674), pyridine-2-thiol, and 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), the strict requirement to focus exclusively on this compound prevents the inclusion of this analogous information. The absence of dedicated studies on the target compound makes it impossible to fulfill the request for a detailed, data-driven article at this time.

In-depth Analysis of this compound Reveals Scarcity of Coordination Chemistry Data

A thorough investigation into the coordination chemistry of the specific chemical compound this compound has revealed a significant lack of available scientific literature and data concerning its metal complexes. Despite extensive searches for information on the structural elucidation, chelation behavior, and electronic properties of metal complexes formed with this ligand, no specific research findings could be retrieved.

The user's request focused on a detailed article covering the following aspects of this compound coordination chemistry:

Influence of Metal Coordination on Electronic Structure and Stability

The inquiry specified a focus solely on "this compound," a molecule that features both an amino group at the 3-position and a thiol group at the 2-position of the pyridine (B92270) ring. This particular arrangement of donor atoms (a nitrogen from the amino group and a sulfur from the thiol group) would be expected to confer specific bidentate chelating properties upon the ligand, leading to unique structural and electronic characteristics in its metal complexes.

However, the scientific literature is dominated by studies on related, but structurally distinct, compounds. Extensive research exists on the coordination complexes of:

3-Aminopyridine: This ligand typically coordinates to metal centers as a monodentate or bridging ligand through its pyridine and/or amino nitrogen atoms.

Pyridine-2-thiol (or 2-Mercaptopyridine): This ligand is well-studied and known to form a variety of complexes, often acting as a bidentate N,S-donor.

3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine): This is a significantly more complex tridentate ligand whose coordination chemistry has been investigated, particularly in the context of its biological activity.

The unique electronic and steric effects resulting from the specific combination of a 3-amino and a 2-thiol substituent on the pyridine ring are not documented in the available chemical databases and research publications. Consequently, there is no data to populate the requested sections on crystal structures, coordination geometries, chelate ring analysis, or the electronic influence of metal coordination for this compound itself.

Without primary research articles detailing the synthesis and characterization of metal complexes with this compound, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy. Therefore, the requested article cannot be produced at this time due to the absence of foundational research on the topic.

Supramolecular Chemistry of 3 Aminopyridine 2 Thiol Systems

Hydrogen Bonding Interactions in Solid and Solution States

Hydrogen bonding plays a pivotal role in dictating the solid-state architecture and solution-state behavior of 3-aminopyridine-2-thiol. The molecule possesses both hydrogen bond donors (the amino group N-H and the thiol group S-H) and acceptors (the pyridine (B92270) ring nitrogen and the sulfur atom), enabling the formation of a robust network of intermolecular hydrogen bonds.

In the solid state, it is anticipated that this compound molecules will engage in strong N-H···N hydrogen bonds, a common motif observed in related aminopyridine structures. For instance, the crystal structure of the analogous compound, 6-aminopyridine-3-thiol, is stabilized by a pair of hydrogen-bond interactions between the amino group of one molecule and the ring nitrogen atom of a neighboring molecule. This type of interaction is a significant driving force in the crystal packing of many nitrogen-containing heterocyclic compounds.

Furthermore, the thiol group can participate in S-H···N and S-H···S hydrogen bonds, although these are generally weaker than their N-H···N counterparts. The existence and nature of these interactions are also influenced by the tautomeric form of the molecule. This compound can exist in equilibrium between its thiol and thione forms. The thione tautomer, 3-amino-1,2-dihydropyridine-2-thione, presents an N-H donor and a C=S acceptor, which can lead to different hydrogen bonding patterns, including N-H···S interactions. The prevalence of a particular tautomer, and thus the dominant hydrogen bonding interactions, can be influenced by the solvent environment and temperature.

| Donor | Acceptor | Type of Hydrogen Bond |

| N-H (Amino) | N (Pyridine) | Strong, directional |

| S-H (Thiol) | N (Pyridine) | Moderate |

| S-H (Thiol) | S (Thiol/Thione) | Weak |

| N-H (Thione) | S (Thione) | Moderate |

Pi-Pi Stacking and Aromatic Interactions

The pyridine ring of this compound is an aromatic system capable of participating in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are crucial in stabilizing the three-dimensional structures of supramolecular assemblies.

In the solid state, π-π stacking can lead to the formation of columnar or layered structures. The geometry of the stacking can vary, with common arrangements being face-to-face and edge-to-face (or T-shaped). The presence of substituents on the pyridine ring, namely the amino and thiol groups, can influence the electronic properties of the aromatic system and, consequently, the strength and geometry of the π-π stacking interactions. For instance, in a Zn(II) complex containing 3-aminopyridine (B143674) as a ligand, face-to-face π-π stacking interactions between the coordinated pyridine moieties contribute to the extension of the structure into three dimensions.

| Interaction Type | Description |

| π-π Stacking | Attraction between the π-electron clouds of adjacent pyridine rings. |

| C-H···π Interaction | A C-H bond acts as a hydrogen bond donor to the π-system of the pyridine ring. |

| S-H···π Interaction | The thiol S-H group interacts with the π-electron cloud of a neighboring pyridine ring. |

Formation of Supramolecular Assemblies and Networks

The ability of this compound to engage in a multitude of non-covalent interactions makes it an excellent candidate for the construction of diverse supramolecular assemblies and networks. Through a combination of hydrogen bonding, π-π stacking, and other weaker interactions, these molecules can self-assemble into well-defined one-, two-, and three-dimensional structures.

The directionality and specificity of hydrogen bonds, particularly the N-H···N interactions, can lead to the formation of linear chains or cyclic motifs. These primary structures can then be further organized into more complex networks through weaker interactions like π-π stacking and van der Waals forces.

Furthermore, this compound can act as a versatile ligand in coordination chemistry. The pyridine nitrogen, the amino nitrogen, and the sulfur atom can all coordinate to metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). In these structures, the organic ligand bridges metal ions, creating extended networks with potential applications in catalysis, gas storage, and separation. For example, coordination polymers have been synthesized using 3-aminopyridine as a ligand, where it coordinates to metal centers to form one-dimensional chains that are further linked into three-dimensional networks by hydrogen bonds.

Host-Guest Chemistry and Molecular Recognition Phenomena

The field of host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. While there is no specific literature detailing this compound as a guest in traditional host-guest systems like cyclodextrins or calixarenes, its functional groups suggest potential for such interactions.

The pyridine ring, being relatively electron-rich and possessing a hydrophobic character, could potentially be encapsulated within the hydrophobic cavity of host molecules like cyclodextrins. The amino and thiol groups could then protrude from the cavity, allowing for further interactions and functionalization. For instance, thiol-containing molecules have been shown to form inclusion complexes with β-cyclodextrin, which can alter their physical and chemical properties.

In the context of molecular recognition, the specific arrangement of hydrogen bond donors and acceptors on the this compound molecule allows for selective binding to complementary molecules. This property is crucial in the design of sensors and in understanding biological recognition processes. The thiol group, in particular, is known to have a high affinity for certain metal ions and can be involved in specific recognition events.

| Host Molecule Type | Potential Interaction with this compound |

| Cyclodextrins | Encapsulation of the pyridine ring in the hydrophobic cavity. |

| Calixarenes | Potential for inclusion of the aromatic ring or coordination to functionalized calixarenes. |

| Macrocyclic Receptors | Specific binding through hydrogen bonding and other non-covalent interactions. |

Theoretical and Computational Investigations of 3 Aminopyridine 2 Thiol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scirp.org It is frequently employed to calculate optimized geometries, frontier molecular orbitals, and vibrational spectra. Despite its common use for analyzing aminopyridine derivatives, specific DFT studies published on 3-aminopyridine-2-thiol were not identified in the conducted literature search.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into chemical reactivity and kinetic stability. nih.gov A comprehensive search did not yield any studies that specifically calculate or analyze the HOMO-LUMO energies or the electronic structure of this compound. While research on molecules like 2-amino-3-nitropyridine (B1266227) has explored these parameters, the findings are not directly transferable due to the different electronic nature of the nitro (-NO2) versus the thiol (-SH) substituent. researchgate.net

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state of a molecule. This provides data on bond lengths, bond angles, and dihedral angles. mdpi.com Conformation analysis further explores different spatial arrangements (conformers) and their relative stabilities. There is no available published data from DFT or other computational methods that describes the optimized molecular geometry or conformational analysis specifically for this compound.

Vibrational Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis is used to calculate the frequencies and intensities of molecular vibrations, which can then be compared with experimental spectroscopic data (such as FT-IR and Raman spectra) to confirm molecular structures. nih.gov The literature search found no computational studies that predict the vibrational frequencies or other spectroscopic properties of this compound.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are used to quantify various aspects of a molecule's reactivity and stability. These indices are often derived from the results of electronic structure calculations, such as DFT. nih.govrasayanjournal.co.in

Chemical Hardness and Softness Calculations

Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution. These values can be approximated from the HOMO and LUMO energies. nih.gov A large HOMO-LUMO gap generally corresponds to a "hard" molecule, indicating high stability and low reactivity. researchgate.net No specific calculations for the chemical hardness or softness of this compound have been reported in the searched literature.

Electrophilicity Index Determination

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net It is calculated from the electronic chemical potential and chemical hardness. nih.gov This descriptor is valuable for predicting the reactivity of molecules in various chemical reactions. The search for scientific literature did not uncover any studies that have determined the electrophilicity index for this compound.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions in a simulated environment, such as in a solvent. This technique can provide valuable insights into the solvation of a molecule, its conformational changes, and its interactions with surrounding solvent molecules over time.

In the context of this compound, MD simulations could elucidate several key aspects of its behavior in solution. For instance, simulations in an aqueous environment would reveal how water molecules arrange themselves around the solute, forming a solvation shell. The stability of this shell and the dynamics of water exchange between the solvation shell and the bulk solvent are important characteristics that influence the compound's properties.

Furthermore, MD simulations can detail the specific interactions between the functional groups of this compound (the amino group, the thiol group, and the pyridine (B92270) ring) and solvent molecules. This includes the formation and lifetime of hydrogen bonds between the amino and thiol groups with water molecules, as well as potential interactions involving the aromatic ring. Understanding these interactions at a molecular level is crucial for predicting the compound's solubility, reactivity, and transport properties in biological or chemical systems. While specific MD simulation studies on this compound were not found in the provided search results, the general methodology is widely applied to understand the solution behavior of various organic molecules.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Decomposition)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties onto this unique molecular surface, it is possible to identify and analyze the different types of close contacts that stabilize the crystal packing.

While a specific Hirshfeld surface analysis for the isolated this compound molecule was not available in the search results, studies on metal complexes incorporating the 3-aminopyridine (B143674) ligand provide valuable insights into its interaction patterns. For instance, in a Zn(II) complex of 3-aminopyridine, Hirshfeld surface analysis revealed that the primary interactions governing the molecular packing are X---H contacts (where X can be H, C, N, and S). scirp.org The decomposition of these interactions showed the following order of contribution: S-H > H-H > C-H > N-H. scirp.org

Similarly, an analysis of a Cu(II) complex containing 3-aminopyridine indicated the presence of C⋯H, S⋯H, H⋯H, and N⋯H interactions within its crystal structure. nih.gov These findings highlight the importance of hydrogen bonding and other weak interactions in the solid-state architecture of molecules containing the 3-aminopyridine moiety. The percentage contributions of various intermolecular contacts from a related Zn(II)-3-aminopyridine complex are detailed in the table below. scirp.org

| Interaction Type | Percentage Contribution (%) |

|---|---|

| S-H | 30.2 |

| H-H | 24.3 |

| C-H | 20.6 |

| N-H | 6.1 |

Energy Decomposition Analysis

Energy decomposition analysis (EDA) is a quantum chemical method that partitions the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms. This allows for a detailed understanding of the nature of the forces holding molecules together.

In the context of this compound, EDA could be employed to study the interactions in dimers or larger clusters of the molecule, particularly the hydrogen bonds that are expected to form. For example, an EDA of a hydrogen-bonded dimer of this compound would quantify the contribution of the electrostatic attraction between the partial positive charge on the hydrogen atom of the thiol or amino group and the partial negative charge on the nitrogen or sulfur atom of another molecule. It would also quantify the contributions from the Pauli repulsion between the electron clouds, the polarization of each molecule in the presence of the other, and the charge transfer that occurs upon bond formation.

While specific EDA studies for this compound were not found, the methodology has been successfully applied to understand hydrogen bonding in various systems, including dimers of water and hydrogen fluoride. nih.govnih.gov Such analyses typically show that electrostatic and orbital interaction (charge transfer and polarization) terms are the dominant attractive forces in hydrogen bonds, while Pauli repulsion is the main destabilizing component. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DOSY-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound in solution. For 3-aminopyridine-2-thiol, ¹H and ¹³C NMR would provide detailed information about its proton and carbon framework, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals in the downfield region, typically between 6.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons would be influenced by the electron-donating amino group and the electron-withdrawing thiol group. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding. The thiol proton (-SH) would also be expected to be a singlet, with its chemical shift influenced by similar factors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring carbons of this compound would resonate in the aromatic region of the spectrum. The carbon atom attached to the amino group and the one bearing the thiol group would show characteristic chemical shifts influenced by the electronegativity of these substituents.

DOSY-NMR

Diffusion-Ordered Spectroscopy (DOSY-NMR) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. For a sample of this compound, DOSY-NMR could be employed to assess its purity by distinguishing the signals of the main compound from those of any impurities, which would likely have different diffusion rates. It can also be used to study intermolecular interactions, such as self-association or binding to other molecules.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| H-4 | 6.5 - 7.0 | C-2 | 150 - 160 |

| H-5 | 6.8 - 7.3 | C-3 | 140 - 150 |

| H-6 | 7.8 - 8.3 | C-4 | 115 - 125 |

| -NH₂ | Variable (broad) | C-5 | 120 - 130 |

| -SH | Variable | C-6 | 145 - 155 |

| Note: These are predicted chemical shift ranges based on related aminopyridine and thiol compounds. Actual values may vary. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amino group would appear as two bands in the region of 3300-3500 cm⁻¹. The S-H stretching vibration of the thiol group is expected to be a weak band around 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C-S stretching vibration, which is often weak in the IR spectrum, typically gives a more intense signal in the Raman spectrum in the range of 600-800 cm⁻¹. The symmetric vibrations of the pyridine ring are also often more prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch (asymmetric) | 3400 - 3500 | IR |

| N-H stretch (symmetric) | 3300 - 3400 | IR |

| Aromatic C-H stretch | > 3000 | IR, Raman |

| S-H stretch | 2550 - 2600 | IR (weak), Raman |

| C=N, C=C stretch (ring) | 1400 - 1600 | IR, Raman |

| C-S stretch | 600 - 800 | Raman |

| Note: These are typical wavenumber ranges for the indicated functional groups. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions within the pyridine ring and associated with the amino and thiol functional groups. The presence of these auxochromes on the pyridine ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The spectrum of 3-aminopyridine (B143674), for instance, shows absorption maxima around 240 nm and 300 nm. The introduction of the thiol group at the 2-position would further influence the electronic structure and the resulting absorption spectrum.

| Transition | Expected Wavelength Range (nm) |

| π → π | 230 - 260 |

| n → π | 290 - 320 |

| Note: These are estimated wavelength ranges based on the electronic transitions in related aromatic and heterocyclic compounds. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₅H₆N₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern in the mass spectrum would provide clues about the structure. Common fragmentation pathways for related compounds include the loss of small neutral molecules such as HCN, H₂S, or radicals like NH₂.

| Ion | m/z (predicted) | Possible Identity |

| [M]⁺ | 126.0252 | Molecular Ion |

| [M+H]⁺ | 127.0324 | Protonated Molecular Ion |

| [M-SH]⁺ | 93.0456 | Loss of sulfhydryl radical |

| [M-HCN]⁺ | 99.0286 | Loss of hydrogen cyanide |

| Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes. |

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This is crucial for confirming the empirical and molecular formula of a newly synthesized compound and for assessing its purity. For this compound (C₅H₆N₂S), the theoretical elemental composition can be calculated. Experimental values obtained from a CHNS analyzer should be in close agreement with these theoretical percentages, typically within ±0.4%, to confirm the identity and purity of the compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 47.59 |

| Hydrogen (H) | 4.79 |

| Nitrogen (N) | 22.20 |

| Sulfur (S) | 25.41 |

| Note: Calculated for the molecular formula C₅H₆N₂S. |

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction

Powder X-ray Diffraction (PXRD)

For polycrystalline samples, powder X-ray diffraction can be used to obtain a characteristic diffraction pattern. This pattern serves as a fingerprint for the crystalline phase and can be used for phase identification and for assessing the sample's crystallinity and purity.

| Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Positions of atoms within the unit cell |

| Bond Lengths and Angles | Geometric details of the molecule |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. |

Cyclic Voltammetry and Other Electrochemical Characterizations

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the analyte. The cyclic voltammogram of this compound would provide insights into its electrochemical behavior, such as the ease with which it can be oxidized or reduced. The thiol group is known to undergo electrochemical oxidation, and the aminopyridine moiety can also exhibit redox activity. The study of how the peak potentials and currents change with scan rate can provide information about the kinetics and reversibility of the electrochemical processes.

| Electrochemical Process | Expected Potential Range (vs. a reference electrode) |

| Oxidation of Thiol Group | Anodic potentials |

| Oxidation/Reduction of Aminopyridine Moiety | Anodic/Cathodic potentials |

| Note: The specific potential values are dependent on the solvent, electrolyte, and electrode material used. |

The search for thermal analysis data under the compound name and its synonyms, including "2-amino-3-mercaptopyridine" and "2-aminopyridine-3-thiol," did not yield any studies presenting detailed research findings, decomposition temperatures, weight loss percentages, or endothermic/exothermic events for this specific molecule. While thermal analyses of related compounds, such as metal complexes of 3-aminopyridine, have been published, this information falls outside the strict scope of the requested article, which is focused solely on "this compound."

Consequently, due to the absence of experimental data in the public domain, the section on Thermal Analysis (Thermogravimetric Analysis - Differential Thermal Analysis, TG-DTA) for this compound, including the required data tables and detailed research findings, cannot be generated at this time. Further experimental research would be necessary to characterize the thermal properties of this compound.

Applications in Advanced Materials Science

Development of Materials with Specific Electronic Properties

The electronic properties of materials can be precisely engineered through the synthesis of coordination compounds, where metal ions are linked by organic ligands. The 3-aminopyridine (B143674) moiety is a well-studied ligand in the formation of such materials. nih.govelsevierpure.comresearchgate.net The incorporation of a thiol group at the 2-position in 3-aminopyridine-2-thiol introduces a second, strong coordination site, enhancing its potential to create complex and electronically active materials.

When 3-aminopyridine acts as a ligand, it can coordinate with various transition metals like copper (Cu), cadmium (Cd), cobalt (Co), and nickel (Ni) to form both mononuclear complexes and extended coordination polymers. nih.govresearchgate.net The geometry of these complexes, which can range from octahedral to tetrahedral, and the nature of the metal-ligand bond significantly influence the material's electronic characteristics. nih.govnih.gov

The introduction of the thiol group in this compound provides a soft donor site that can strongly coordinate with metal ions, potentially leading to materials with different electronic and optical properties compared to those with 3-aminopyridine alone. The thiol group's ability to bridge metal centers can also facilitate the formation of higher-dimensional coordination polymers with unique electronic band structures.

| Compound | Metal Ion | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| [Cu(3-aminopyridine)₂(NCS)₂] | Copper (Cu) | -6.42 | -1.85 | 4.57 | Exhibits the strongest electron-donating feature among related compared compounds. | nih.gov |

Functionalization of Polymeric Materials via Thiol-Ene Reactions

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction used for the covalent modification of polymers. wikipedia.orgrsc.org This reaction proceeds via a radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"), forming a stable thioether linkage. wikipedia.orgalfa-chemistry.com The reaction can be initiated by UV light or thermal initiators and is known for its high yields, rapid reaction rates, and tolerance to a wide range of functional groups, often proceeding under mild, solvent-free conditions. alfa-chemistry.comusm.edu

This compound is an ideal candidate for the functionalization of polymers that possess pendant alkene groups. Through a thiol-ene reaction, the thiol group of this compound can be covalently attached to the polymer backbone. This process allows for the introduction of the aminopyridine functionality onto the polymer, thereby imparting new properties to the material. For example, the incorporation of the aminopyridine group can enhance the polymer's ability to coordinate with metal ions, alter its solubility, or introduce sites for further chemical modification.

The general mechanism for the radical-mediated thiol-ene reaction involves three main steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds to an alkene to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain reaction.

Termination: Two radicals combine to terminate the reaction.

This method has been successfully used to functionalize a variety of polymeric materials, including porous polymer monoliths for chromatography and degradable polyesters. nih.govrsc.org The introduction of thiol groups onto polymer chains has been shown to create materials with a range of interesting properties and applications. nih.govjsta.cl

| Parameter | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Initiation | UV irradiation (e.g., 365 nm) or thermal initiation (e.g., AIBN at 60-80 °C) | Photoinitiation is often preferred for its mild conditions and spatial/temporal control. | usm.edunih.gov |

| Reactants | A polymer with alkene (ene) groups and a thiol-containing molecule. | The reaction is highly efficient for electron-rich alkenes. | wikipedia.org |

| Solvent | Often performed neat (solvent-free) or in common organic solvents like methanol (B129727) or THF. | The choice of solvent depends on the solubility of the polymer and thiol. | nih.gov |

| Stoichiometry | Typically a 1:1 molar ratio of thiol to ene functional groups. | An excess of one reactant can be used to ensure complete conversion of the other. | mdpi.com |

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanoscale level, leading to materials with enhanced or novel functionalities. This compound is a promising organic building block for these materials due to its ability to interact with inorganic components through both the aminopyridine and thiol groups.

One important class of hybrid materials is Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. amazonaws.comrsc.org The dual functionality of this compound makes it a suitable candidate for a linker in MOF synthesis. The nitrogen atoms of the pyridine (B92270) ring and the amino group, along with the sulfur atom of the thiol group, can coordinate to metal centers, leading to the formation of robust, porous frameworks. Thiol-functionalized MOFs have been synthesized and show great potential for applications such as the adsorption of heavy metals. researchgate.netrsc.org The presence of the thiol group within the MOF structure provides specific binding sites for soft metal ions like mercury and lead. rsc.org

Another approach to creating hybrid materials is through the sol-gel process. researchgate.netnih.govnih.gov This method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form an inorganic network. Organic molecules like this compound can be incorporated into the sol-gel process. The thiol group can covalently bond to the inorganic network, for example, by co-condensing with organosilane precursors like (3-mercaptopropyl)trimethoxysilane. researchgate.netnih.gov The aminopyridine part of the molecule would then be available to impart specific functionalities to the final hybrid material, such as catalytic activity or sensing capabilities. Silsesquioxanes functionalized with pyridine groups have been synthesized via the sol-gel process for applications in electrocatalysis. researchgate.net

Applications in Nanofabrication and Nanoscale Systems

The unique properties of this compound make it a valuable tool for nanofabrication and the development of functional nanoscale systems. Its thiol group provides a strong anchor to noble metal surfaces, particularly gold, while the aminopyridine headgroup can be used to control the surface properties and functionality.

A key application in this area is the formation of Self-Assembled Monolayers (SAMs). sigmaaldrich.comsigmaaldrich.com SAMs are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. When a gold substrate is exposed to a solution of a thiol-containing molecule like this compound, the sulfur atoms chemisorb onto the gold surface, forming a dense, organized monolayer. nih.gov The aminopyridine groups would then be exposed at the surface of the monolayer, defining its chemical and physical properties. Studies on pyridine-terminated organothiols have shown that these molecules form highly ordered and densely packed SAMs on gold surfaces. rsc.orgresearchgate.net Such functionalized surfaces can be used in a variety of applications, including sensors, molecular electronics, and as platforms for the controlled immobilization of biomolecules.

In addition to forming SAMs on planar surfaces, this compound can be used to functionalize nanoparticles. nih.govnih.gov The thiol group allows for the covalent attachment of the molecule to the surface of gold or other metallic nanoparticles. tu-dresden.de This surface functionalization can be used to stabilize the nanoparticles, prevent their aggregation, and introduce new functionalities. For instance, the aminopyridine groups on the surface of the nanoparticles could be used to bind specific ions or molecules, making the nanoparticles useful for sensing or targeted delivery applications. Thiolated nanoparticles have been widely explored for a variety of biomedical applications. nih.gov

Catalytic Applications and Catalyst Systems

Role as Ligands in Metal-Catalyzed Organic Reactions

The utility of a molecule as a ligand in metal-catalyzed reactions hinges on its ability to coordinate with a metal center and favorably influence the catalytic cycle. For 3-aminopyridine-2-thiol, the presence of nitrogen and sulfur atoms provides potential coordination sites. However, literature detailing its application as a ligand in such reactions is sparse.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, heavily relying on palladium catalysts supported by specialized ligands. While aminopyridine scaffolds are common in ligand design, there is no direct evidence in the reviewed literature of this compound or its tautomer, 2-aminopyridine-3-thiol (B8597), being employed as a ligand for the palladium catalyst in this reaction.

One study detailed a multi-step synthesis where 2-aminopyridine-3-thiol was used as a key intermediate to construct a new aza angular phenothiazine (B1677639) ring system. gouni.edu.ng This newly formed, more complex molecule was then subjected to a Suzuki-Miyaura cross-coupling reaction to yield the final product. gouni.edu.ng However, in this instance, the 2-aminopyridine-3-thiol was a reactant in the formation of the substrate, not a component of the catalyst system itself. The catalyst employed was a combination of a palladium source, Pd(dppb)Cl, and a distinct ligand, 1,4-Bis-(2-hydroxy-3,5-di-tert-butyl)piperazine. gouni.edu.ng This highlights its role as a synthetic building block rather than a catalytic ligand.

The following table summarizes the components of the Suzuki-Miyaura reaction mentioned in the context of the phenothiazine synthesis derived from 2-aminopyridine-3-thiol.

| Reaction Component | Specific Compound Used | Role in Reaction |

| Substrate | Aza angular phenothiazine ring (derived from 2-aminopyridine-3-thiol) | Reactant |

| Coupling Partner | 3-chlorophenyl boronic acid | Reactant |

| Palladium Source | diphenylphospinobutane chloride Pd(dppb)Cl | Pre-catalyst |

| Ligand | 1,4-Bis-(2-hydroxy-3,5-di-tert-butyl)piperazine | Catalyst Component |

This table illustrates the components of a specific Suzuki-Miyaura reaction where a derivative of 2-aminopyridine-3-thiol was a substrate, not a ligand. gouni.edu.ng

Catalytic Activity in Specific Organic Transformations

Beyond acting as a ligand or in defined organocatalytic systems, some compounds can exhibit inherent catalytic activity for specific reactions. At present, there are no available research findings that describe this compound acting as a direct catalyst for specific organic transformations. Its documented role remains primarily that of a synthetic intermediate for creating more complex chemical structures. gouni.edu.ng

Future Research Directions and Emerging Paradigms

Exploration of Novel and Efficient Synthetic Routes

While classical methods for the synthesis of aminopyridines and related thiol derivatives exist, future research will likely focus on developing more sustainable, efficient, and scalable synthetic pathways. chemicalbook.comwikipedia.org Current strategies often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents.

Future avenues of exploration include:

Continuous Flow Chemistry: The application of microreactor or flow chemistry technologies offers significant advantages, including enhanced reaction control, improved safety, and ease of scalability. uc.ptmdpi.comdurham.ac.uk Developing a continuous flow synthesis for 3-aminopyridine-2-thiol could lead to higher yields, reduced reaction times, and minimized waste generation. researchgate.netnih.gov

Enzymatic and Biocatalytic Methods: Harnessing the selectivity of enzymes could provide a green and efficient route to this compound and its chiral derivatives. Biocatalysis can offer high enantioselectivity under mild reaction conditions, which is particularly valuable for pharmaceutical applications. nih.gov

Photocatalysis and Electrosynthesis: These emerging synthetic techniques can provide alternative activation pathways, potentially avoiding the need for high temperatures or harsh chemical reagents. Exploring visible-light photocatalysis or electrosynthesis could lead to novel and more sustainable routes to the target molecule.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates for the synthesis of related heterocyclic compounds and could be adapted for the efficient production of this compound derivatives. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow Chemistry | Enhanced control, scalability, improved safety | Development of stable and efficient reactor setups |

| Enzymatic Synthesis | High selectivity, mild conditions, sustainability | Identification and engineering of suitable enzymes |

| Photocatalysis | Green energy source, novel reaction pathways | Design of efficient photocatalysts for C-N and C-S bond formation |

Design of Advanced Ligand Systems for Diverse Metal Centers

The presence of multiple coordination sites—the pyridine (B92270) nitrogen, the amino nitrogen, and the sulfur atom of the thiol group—makes this compound an excellent candidate for the design of advanced ligand systems. nih.govresearchgate.netresearchgate.net Its ability to act as a bidentate or even a tridentate ligand opens up a vast area of coordination chemistry.

Future research in this area should focus on:

Multinuclear Metal Complexes: Designing ligands based on the this compound scaffold that can coordinate to multiple metal centers is a promising direction. acs.org Such complexes are of interest in catalysis, magnetism, and as models for biological systems. nih.govnsf.gov

Stimuli-Responsive Ligands: By incorporating photo- or redox-active moieties into the this compound backbone, it may be possible to create "smart" ligands that can alter their coordination behavior in response to external stimuli.

Coordination Polymers and MOFs: The ability of this molecule to bridge metal centers makes it a valuable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com Research could target the synthesis of materials with tailored porosity, catalytic activity, or sensing capabilities. mdpi.com

Bioinorganic Chemistry: Given the biological relevance of both pyridine and thiol functional groups, metal complexes of this compound could be explored for their potential as therapeutic or diagnostic agents. researchgate.net

| Ligand System Type | Potential Application | Research Goal |

| Multinuclear Complexes | Catalysis, Molecular Magnetism | Synthesis of discrete, well-defined polynuclear clusters |

| Coordination Polymers | Gas storage, Separation, Sensing | Control over network topology and functionality |

| Bioinorganic Complexes | Medicinal Chemistry, Diagnostics | Development of metal-based drugs with targeted activity |

Integration with Machine Learning and Artificial Intelligence in Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research. engineering.org.cnnih.gov For a molecule like this compound, these computational tools can accelerate discovery and optimization cycles.

Key areas for the application of AI and ML include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying pathways that might be overlooked by human chemists. acs.orgnih.gov

Property Prediction: Machine learning models can be trained to predict the physicochemical, pharmacological, and material properties of virtual libraries of this compound derivatives. mdpi.com This allows for the rapid screening of large numbers of compounds to identify candidates with desired characteristics.

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold that are optimized for specific biological targets or material applications.

Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly optimize reaction conditions, such as temperature, solvent, and catalyst loading, for the synthesis of these compounds.

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of the this compound scaffold provides numerous opportunities for interdisciplinary research, bridging fundamental chemistry with applied sciences.

Medicinal Chemistry: The aminopyridine moiety is a known pharmacophore, and thiol groups can play crucial roles in biological systems, including antioxidant activity and metal chelation. elsevierpure.comnih.govmst.edu Derivatives of this compound could be investigated as potential anticancer, anti-inflammatory, or antimicrobial agents. nih.govchemicalbook.com

Materials Science: The ability to form coordination polymers and self-assembled monolayers makes this compound and its derivatives interesting for applications in electronics, sensing, and nanotechnology. mdpi.com For instance, its use in the development of corrosion inhibitors or as a component in conductive polymers could be explored.

Catalysis: Metal complexes derived from this compound could serve as catalysts for a variety of organic transformations. nih.gov The tunable electronic and steric properties of the ligand would allow for the fine-tuning of the catalyst's activity and selectivity for applications in areas such as C-N bond formation or polymerization. nsf.govrsc.org

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the coordination potential of the heterocycle and thiol group can be exploited to construct complex supramolecular architectures with interesting host-guest properties. The related compound 6-aminopyridine-3-thiol, for example, exhibits crystal packing dominated by hydrogen-bond interactions. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-aminopyridine-2-thiol, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of thiolated pyridine derivatives typically involves nucleophilic substitution or thiolation reactions. For example, substituting a hydroxyl or halogen group at the 2-position of pyridine with a thiol group using reagents like thiourea or Lawesson’s reagent under reflux conditions (e.g., in ethanol or toluene at 80–110°C). Optimization includes adjusting reaction time, temperature, and catalyst loading (e.g., using palladium catalysts for cross-coupling reactions) .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity using FT-IR (S-H stretch ~2550 cm⁻¹) and ¹H/¹³C NMR (pyridine ring protons at δ 7.0–8.5 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Respiratory Protection : Use NIOSH-approved particulate respirators (N95) to avoid inhalation of fine powders .

- Skin Protection : Wear nitrile gloves and apply barrier creams to prevent dermal absorption, as aminopyridine derivatives can exhibit acute dermal toxicity (LD₅₀ ~200 mg/kg in rodents) .

- Waste Disposal : Neutralize waste with 10% sodium hypochlorite before disposal to prevent environmental contamination .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (40–75% RH). Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm) and mass spectrometry over 30 days. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in metal coordination complexes?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to analyze electron density distribution and identify nucleophilic/electrophilic sites.

- Simulate binding energies with transition metals (e.g., Cu²⁺, Fe³⁺) to prioritize experimental targets. Compare results with crystallographic data from similar ligands like 2,2':6',2''-terpyridine .

- Validation : Cross-validate with experimental UV-Vis and cyclic voltammetry to confirm redox-active behavior .

Q. What strategies address contradictory reports on the biological activity of this compound derivatives?

- Contradiction Analysis :

- Systematic Replication : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (Cohen’s d) to quantify effect size heterogeneity .

- Case Study : Resolve discrepancies in antimicrobial activity by testing against isogenic bacterial strains to rule out resistance mechanisms .